molecular formula C4H4Cl2 B12938689 trans-3,4-Dichlorocyclobutene

trans-3,4-Dichlorocyclobutene

Cat. No.: B12938689
M. Wt: 122.98 g/mol
InChI Key: MNOAQNJDZROAPA-IMJSIDKUSA-N
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Description

trans-3,4-Dichlorocyclobutene: is a chemical compound with the molecular formula C4H4Cl2. It is a derivative of cyclobutene, where two chlorine atoms are attached to the third and fourth carbon atoms in a trans configuration. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dichlorocyclobutene typically involves the chlorination of cyclobutene. One common method is the addition of chlorine gas to cyclobutene in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dichlorocyclobutene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted cyclobutenes can be formed.

    Addition Products: Halogenated cyclobutanes.

    Cycloaddition Products: Complex polycyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-3,4-Dichlorocyclobutene in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond in the cyclobutene ring reacts with electrophiles, leading to the formation of addition products .

Comparison with Similar Compounds

Uniqueness: trans-3,4-Dichlorocyclobutene is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C4H4Cl2

Molecular Weight

122.98 g/mol

IUPAC Name

(3S,4S)-3,4-dichlorocyclobutene

InChI

InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H/t3-,4-/m0/s1

InChI Key

MNOAQNJDZROAPA-IMJSIDKUSA-N

Isomeric SMILES

C1=C[C@@H]([C@H]1Cl)Cl

Canonical SMILES

C1=CC(C1Cl)Cl

Origin of Product

United States

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